Elaidyl alcohol

Overview

Description

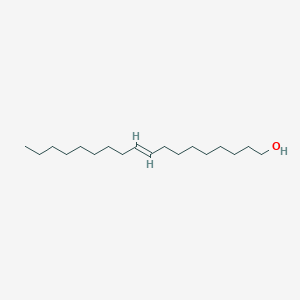

Elaidyl alcohol, also known as trans-9-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. It is derived from elaidic acid and is characterized by the presence of a trans double bond between the ninth and tenth carbon atoms in its carbon chain. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Elaidyl alcohol, also known as trans-9-Octadecenol, is a monounsaturated fatty alcohol . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It has been shown to be active against herpes simplex virus 2 (hsv-2) and bacteriophage ϕ6 .

Mode of Action

This compound interacts with its targets, such as HSV-2 and bacteriophage ϕ6, to exert its effects

Biochemical Pathways

It has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes .

Pharmacokinetics

It is known that it is a solid at room temperature and has solubility in dmf, dmso, and ethanol .

Result of Action

This compound has been shown to have antiviral activity, particularly against HSV-2 and bacteriophage ϕ6 . .

Action Environment

It is known that it is stable for at least 4 years when stored at -20°c .

Biochemical Analysis

Cellular Effects

It is known to be active against certain viruses , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking.

Molecular Mechanism

It is known to exert effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidyl alcohol is primarily synthesized through the selective hydrogenation of elaidic acid. The process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific reaction conditions. The optimal conditions for this reaction include a temperature of 250°C and a pressure of 5.6 MPa. The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .

Industrial Production Methods

In industrial settings, this compound is produced by the hydrogenation of elaidic acid using high-pressure hydrogen and a suitable catalyst. The process is optimized to achieve high yields and selectivity, ensuring the efficient conversion of elaidic acid to this compound.

Chemical Reactions Analysis

Types of Reactions

Elaidyl alcohol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form elaidic acid.

Reduction: It can be reduced to form stearyl alcohol.

Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Elaidic acid.

Reduction: Stearyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Elaidyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic synthesis.

Biology: this compound is used in the study of lipid membranes and their properties. It is also active against certain viruses, such as herpes simplex virus 2.

Medicine: Research has shown its potential in antiviral applications, particularly against enveloped viruses.

Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Oleyl alcohol: A cis isomer of elaidyl alcohol with similar chemical properties but different biological activities.

Stearyl alcohol: A saturated fatty alcohol with no double bonds.

Linoleyl alcohol: A polyunsaturated fatty alcohol with multiple double bonds.

Uniqueness

This compound is unique due to its trans double bond, which imparts distinct physical and chemical properties compared to its cis isomer, oleyl alcohol. This structural difference influences its interactions with lipid membranes and its biological activity .

Biological Activity

Elaidyl alcohol, also known as trans-9-octadecen-1-ol, is a monounsaturated fatty alcohol with significant biological activities. This compound, characterized by its trans configuration and long hydrocarbon chain, has garnered attention for its potential applications in various fields, particularly in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antiviral properties, effects on cellular membranes, and applications in skin care formulations.

- Molecular Formula : CHO

- Molecular Weight : 268.48 g/mol

- Density : 0.8 ± 0.1 g/cm

- Boiling Point : 333.0 °C at 760 mmHg

- Melting Point : 37 °C

- Flash Point : 120.7 °C

These properties influence its behavior in biological systems and its interactions with other compounds.

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against the herpes simplex virus (HSV). Research indicates that it can disrupt viral envelopes, thereby inhibiting viral replication. This mechanism is crucial for developing antiviral agents that target enveloped viruses.

Case Study: Antiviral Efficacy

A study demonstrated that this compound exhibited significant antiviral activity against HSV, with a notable reduction in viral titers when applied to infected cells. However, it was also noted that this compound showed no antiviral activity against certain non-enveloped viruses, such as Pseudoalteromonas phage PM2, indicating a selective efficacy based on the virus type .

Effects on Cellular Membranes

This compound's structure allows it to interact with biological membranes, influencing their fluidity and permeability. This property is particularly valuable in drug delivery systems.

This compound alters the lipid bilayer's characteristics, enhancing the delivery of therapeutic agents across cell membranes. By modifying membrane fluidity, it can facilitate the incorporation of drugs into lipid layers, potentially improving their bioavailability.

Applications in Skin Care

Due to its emollient properties, this compound is utilized in skin care formulations. It helps maintain skin hydration by forming a barrier that prevents moisture loss.

Formulation Insights

In cosmetic applications, this compound serves as an effective moisturizer and skin conditioning agent. Its ability to penetrate the skin and enhance hydration makes it a valuable ingredient in creams and lotions aimed at improving skin texture and elasticity.

Comparative Analysis with Similar Compounds

The following table compares this compound with other fatty alcohols:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Monounsaturated | Trans configuration; antiviral properties |

| Oleyl Alcohol | Monounsaturated | Cis configuration; commonly found in natural oils |

| Stearyl Alcohol | Saturated | Solid at room temperature; used as a thickener |

| Palmitoleic Alcohol | Monounsaturated | Contains a cis double bond; found in fish oils |

| Linoleic Alcohol | Polyunsaturated | Contains two double bonds; more reactive |

This compound's unique trans configuration differentiates it from these compounds, impacting both its physical properties and biological activities .

Properties

IUPAC Name |

(E)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014859 | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-42-3, 26446-12-8 | |

| Record name | Elaidyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of elaidyl alcohol in fungal infection?

A: Research suggests that this compound, similar to oleyl alcohol, can stimulate infection structure formation in the fungus Magnaporthe grisea on non-inductive surfaces []. This finding highlights the potential role of unsaturated fatty alcohols in fungal pathogenesis.

Q2: How does this compound affect appressorium formation in Magnaporthe grisea?

A: this compound, along with other monounsaturated fatty acids, can inhibit appressorium formation in Magnaporthe grisea on both inductive and non-inductive surfaces []. This inhibitory effect is thought to be competitive with the inducing agent and is influenced by the concentration of this compound and the type of surface.

Q3: Are there any studies on the use of this compound in drug delivery systems?

A: While not explicitly mentioned in the provided research, one study explored the use of this compound in a topical formulation for betamethasone dipropionate delivery []. Although oleyl alcohol was chosen for further development due to its balance of drug retention and low systemic absorption [], the inclusion of this compound in the initial formulation screening suggests potential applications in drug delivery systems, warranting further investigation.

Q4: What analytical techniques have been used to study this compound?

A4: Several analytical techniques have been employed in the research of this compound. These include:

- Monolayer studies []: These studies investigate the behavior of this compound at interfaces, providing insights into its surface properties.

- Chromatographic methods (e.g., LC-MS/MS) []: These techniques are used to separate, identify, and quantify this compound and its potential metabolites in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.